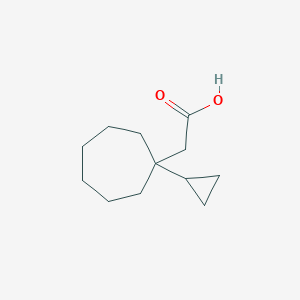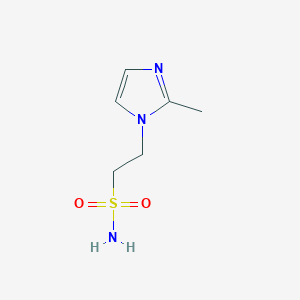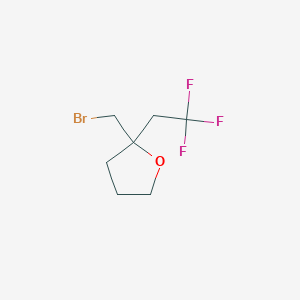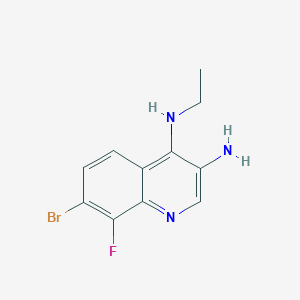
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a cyclobutane ring, a hydroxymethyl group, and a sulfonyl fluoride group. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane-1-sulfonyl chloride with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions typically include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as primary amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to interact with amino acid residues in proteins, such as serine or cysteine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The molecular pathways involved depend on the specific biological target and the context of the reaction.
Comparación Con Compuestos Similares
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Ethenesulfonyl fluoride: Known for its use in click chemistry and bioconjugation.
1-Bromoethene-1-sulfonyl fluoride: Utilized in the synthesis of sulfonyl fluoride-containing molecules with significant biological activity.
2-Nitrobenzenesulfonyl fluoride: Effective in targeting specific proteins and used in antibacterial research.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides.
Propiedades
Fórmula molecular |
C5H9FO3S |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)cyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO3S/c6-10(8,9)5(4-7)2-1-3-5/h7H,1-4H2 |
Clave InChI |
PKWFRPVYJULBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)

![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)

